6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S.ClH/c1-4-5(6(10)11)9-2-3-12-7(9)8-4;/h2-3H,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVZMRGFAKMNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135110-43-8 | |
| Record name | 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid hydrochloride (CAS No. 77628-51-4) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its biological significance. Its structure can be represented as follows:
- IUPAC Name : 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- Molecular Formula : C₇H₈N₂O₂S
- Molecular Weight : 182.22 g/mol
- SMILES Representation : CC1=C(N2C=CSC2=N1)C(O)=O
Antimicrobial Activity
Recent studies have explored the antimicrobial efficacy of derivatives of 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid. In one study, various synthesized compounds were tested against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. Notably:
- Compounds 4d and 4f exhibited antimicrobial activity against Staphylococcus epidermidis with Minimum Inhibitory Concentrations (MIC) of 19.5 µg/ml and 39 µg/ml respectively .
- Other derivatives showed varying degrees of effectiveness against Mycobacterium tuberculosis, with some compounds demonstrating MIC values as low as 1 µg/ml .
Cytotoxic Effects
The cytotoxic potential of thiazole derivatives has been a focal point in cancer research. Several studies have indicated that compounds bearing the thiazole ring possess significant anticancer properties:
- A study reported that certain thiazole derivatives exhibited IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxicity .
- The presence of specific substituents on the thiazole ring was found to enhance the anticancer activity, suggesting structure-activity relationships (SAR) that could guide future drug design efforts .
Case Study 1: Antitubercular Activity
In a comprehensive study on new thiazole derivatives, several compounds were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. The results indicated promising activity with MIC values ranging from 0.625 to 10 µg/mL for various derivatives .
Case Study 2: Antimicrobial Screening
A series of synthesized compounds were subjected to antimicrobial screening against multiple bacterial strains. The results highlighted that while some derivatives were effective against gram-positive bacteria, others showed selective activity against gram-negative bacteria .
Summary of Biological Activities
| Activity Type | Pathogen/Cell Line | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Staphylococcus epidermidis | 19.5 µg/ml |
| Antimicrobial | Mycobacterium tuberculosis | ≤ 1 µg/ml |
| Cytotoxicity | Various cancer cell lines | IC50 = 1.61 - 1.98 µg/ml |
Scientific Research Applications
Safety Information
This compound is classified with the following hazard statements:
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
Precautionary measures include avoiding ingestion and contact with skin or eyes .
Pharmacological Studies
This compound has been studied for its potential role as a pharmacological agent. Its structural similarity to known bioactive compounds suggests it may exhibit significant biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of imidazo[2,1-b][1,3]thiazole compounds can exhibit anticancer properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Biochemical Applications
The compound has been utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor for specific enzymes makes it a valuable tool in enzymology.
Example: Enzyme Inhibition
Studies have demonstrated that this compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can impact drug efficacy and safety profiles .
Material Science
In material science, the compound's unique chemical structure allows for the development of novel materials with specific properties. Its use in synthesizing polymers and other materials has been explored.
Application: Polymer Synthesis
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .
Data Tables
| Study Type | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Enzyme Interaction | Inhibits cytochrome P450 enzymes |
| Material Properties | Enhances thermal stability in polymers |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid hydrochloride is highlighted through comparisons with analogs (Table 1).
Table 1: Key Structural and Functional Comparisons
Structural and Reactivity Differences
- Functional Group Variants :
- The aldehyde analog (C7H6N2OS) is more reactive than the carboxylic acid, enabling condensations for heterocyclic expansions.
- The sulfonyl chloride derivative (C5H2Cl2N2O2S2) exhibits higher electrophilicity, making it suitable for nucleophilic substitutions.
- The carbothioamide (C7H7N3S2) replaces oxygen with sulfur, altering hydrogen-bonding capacity and metabolic stability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of precursor molecules like 2-amino-5-chlorothiazole derivatives (e.g., via alkylidene hydrazides or cycloalkylidene intermediates). For example, 2-amino-5-chlorothiazole hydrochloride (CAS: 302964-24-5) is a key starting reagent for analogous imidazo-thiazole derivatives . Reaction optimization may require adjusting stoichiometry, temperature, and catalysts (e.g., phosphorus oxychloride for cyclization) . Post-synthesis purification often employs recrystallization from acetic acid or DMF .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- UV/Vis and IR spectroscopy to confirm functional groups (e.g., carboxylic acid, thiazole ring) .
- 1H/13C NMR to verify proton environments and carbon backbone .
- Mass spectrometry (HRMS or LC-MS) for molecular weight validation .
- HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Methodological Answer : The hydrochloride salt form enhances water solubility. For stability:
- Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis .
- Test solubility in DMSO (for biological assays) or aqueous buffers (pH 4–7) using sonication or mild heating .
- Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity against antimicrobial targets?
- Methodological Answer :
- In vitro assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
- Mechanistic studies : Fluorescence-based assays to assess bacterial membrane disruption or enzyme inhibition (e.g., dihydrofolate reductase) .
- Data interpretation : Use statistical tools (e.g., ANOVA) to compare efficacy across analogs and resolve contradictions (e.g., poor solubility masking true activity) .
Q. What strategies are effective for optimizing structure-activity relationships (SAR) in this chemical class?
- Methodological Answer :
- Analog synthesis : Modify substituents at the 2-, 5-, or 6-positions (e.g., nitro, phenoxy, or methyl groups) to probe electronic and steric effects .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) with target proteins (e.g., bacterial topoisomerases) to prioritize analogs with favorable binding energies .
- In vivo validation : Test lead compounds in murine infection models, correlating pharmacokinetics (e.g., AUC) with efficacy .
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Troubleshooting steps :
Verify compound stability in assay media (e.g., serum protein binding) via LC-MS .
Assess metabolic liability using liver microsome assays (e.g., CYP450 metabolism) .
Optimize formulation (e.g., nanoemulsions) to enhance bioavailability .
- Case study : If in vitro MIC is low but in vivo efficacy is poor, consider enhancing tissue penetration via prodrug strategies (e.g., esterification of the carboxylic acid) .
Q. What advanced techniques are recommended for studying interaction mechanisms with biological macromolecules?
- Methodological Answer :
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) with target proteins .
- X-ray crystallography or cryo-EM for resolving binding modes .
- Transcriptomic profiling (RNA-seq) to identify downstream pathways affected in treated bacterial/fungal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
